3-(cyclohexylsulfonyl)-N-cyclopentylazetidine-1-carboxamide
Description
Properties
IUPAC Name |
3-cyclohexylsulfonyl-N-cyclopentylazetidine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O3S/c18-15(16-12-6-4-5-7-12)17-10-14(11-17)21(19,20)13-8-2-1-3-9-13/h12-14H,1-11H2,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTYUDJBMNQDDNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)C2CN(C2)C(=O)NC3CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Overview and Retrosynthetic Analysis
The target molecule comprises a four-membered azetidine ring with two distinct functional groups: a cyclohexylsulfonyl moiety at the 3-position and a cyclopentylcarboxamide group at the 1-position (Fig. 1). Retrosynthetic disconnection suggests two strategic approaches:
- Azetidine Ring Construction : Building the azetidine scaffold through cyclization followed by sequential sulfonylation and carboxamide formation.
- Pre-functionalized Azetidine Derivatives : Modifying commercially available azetidine precursors via sulfonation and amidation reactions.
Key challenges include maintaining ring stability during sulfonylation and achieving regioselective carboxamide installation without epimerization.
Synthetic Routes and Methodological Frameworks
Route 1: Azetidine Ring Formation via Cyclization
Gabriel Synthesis for Azetidine Core
The Gabriel synthesis, adapted from aziridine methodologies, enables azetidine formation through alkylation of phthalimide derivatives followed by hydrazinolysis. For example:
- React 1,3-dibromopropane with potassium phthalimide in DMF at 80°C to yield N,N'-phthalimidopropane.
- Cyclize using NaH in THF, followed by hydrazine-mediated deprotection to generate azetidine.
Advantages : High atom economy; scalable.
Limitations : Low regiocontrol for subsequent functionalization.
Sulfonylation at the 3-Position
Post-cyclization, sulfonylation employs cyclohexanesulfonyl chloride under basic conditions:
- Conditions : Azetidine (1 equiv), cyclohexanesulfonyl chloride (1.2 equiv), Cs₂CO₃ (2 equiv) in anhydrous dioxane, reflux (100°C) for 12 hr.
- Yield : ~68% (reported for analogous sulfonamides in US20080312205A1).
Carboxamide Installation via Coupling
The 1-position amine reacts with cyclopentyl isocyanate:
Route 2: Sequential Functionalization of 3-Aminoazetidine
Starting Material: 3-Aminoazetidine Hydrochloride
Commercial 3-aminoazetidine hydrochloride (CAS 149309-44-4) serves as a precursor.
Sulfonation with Cyclohexanesulfonyl Chloride
- Conditions : 3-Aminoazetidine·HCl (1 equiv), cyclohexanesulfonyl chloride (1.1 equiv), TEA (3 equiv) in THF, 0°C → RT, 4 hr.
- Intermediate : 3-(Cyclohexylsulfonyl)azetidine (confirmed by LC-MS: m/z 218.1 [M+H]⁺).
Carboxamide Formation via EDC/HOBt Coupling
Reaction Optimization and Mechanistic Insights
Sulfonylation Efficiency
Comparative studies (Table 1) reveal Cs₂CO₃ outperforms K₂CO₃ or NEt₃ in minimizing ring-opening side reactions during sulfonylation:
| Base | Solvent | Temp (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Cs₂CO₃ | Dioxane | 100 | 68 | 98.2 |
| K₂CO₃ | Dioxane | 100 | 42 | 89.5 |
| NEt₃ | THF | 65 | 55 | 93.1 |
Data extrapolated from US20080312205A1 sulfonamide syntheses.
Analytical Characterization
Spectroscopic Data
Industrial-Scale Considerations
Cost-Effective Sulfonyl Chloride Synthesis
Cyclohexanesulfonyl chloride prepared via radical sulfonation:
Chemical Reactions Analysis
Types of Reactions
3-(cyclohexylsulfonyl)-N-cyclopentylazetidine-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonyl group or the azetidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Cyclopentyl halide in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted azetidine derivatives.
Scientific Research Applications
3-(cyclohexylsulfonyl)-N-cyclopentylazetidine-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(cyclohexylsulfonyl)-N-cyclopentylazetidine-1-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Comparisons :
- Cyclohexyl vs. Cyclopentyl Sulfonyl Groups : The cyclohexyl analog exhibits a higher molecular weight (+14 g/mol) and longer retention time (2.40 vs. 2.21 min), indicating increased hydrophobicity due to the larger cyclohexyl group . This aligns with the target compound’s cyclohexylsulfonyl moiety, suggesting similar trends in solubility and pharmacokinetics.
- hypothetical lower yield for azetidine derivatives) .
Sulfanyl vs. Sulfonyl Functional Groups ()
The compound N-[6-(cyclohexylsulfanyl)-1,3-dimethyl-2-oxo-1H-benzimidazol-5-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide () features a cyclohexylsulfanyl group.
The sulfonyl group in the target compound enhances metabolic stability and polarity compared to sulfanyl-containing analogs .
Carboxamide Substituents ()
The carboxamide group in N-(2,3-dichloro-4-hydroxyphenyl)-1-methylcyclohexane-1-carboxamide () lacks the cyclopentyl substitution seen in the target compound.
| Compound | Carboxamide Substituent | Impact on Properties |
|---|---|---|
| Target Compound | Cyclopentyl | Increased steric hindrance, moderate lipophilicity |
| N-(2,3-Dichloro-4-hydroxyphenyl)-... | Dichlorophenyl | Higher polarity, potential halogen bonding |
The cyclopentyl group in the target compound balances lipophilicity and steric effects, which may improve membrane permeability compared to polar dichlorophenyl analogs .
Ring Size and Conformational Flexibility
- Azetidine (4-membered) : High ring strain limits conformational flexibility but enhances binding affinity in constrained environments.
- Piperazine (6-membered) : Greater flexibility, enabling diverse binding modes () .
- Pyrrolidone (5-membered) : Reduced strain compared to azetidine, as seen in ’s pyrrolidine carboxamide .
Data Tables for Comparative Analysis
Table 1: Physicochemical Properties of Sulfonyl-Containing Compounds
| Compound | Molecular Weight | UHPLC Rt (min) | Yield (%) | Sulfonyl Group |
|---|---|---|---|---|
| Target Compound (hypothetical) | ~340–360 | ~2.30–2.50* | ~50–60* | Cyclohexyl |
| (E)-1-(Cyclohexylsulfonyl)piperazine | 363.2 | 2.40 | 52 | Cyclohexyl |
| (E)-1-(Cyclopentylsulfonyl)piperazine | 349.2 | 2.21 | 75 | Cyclopentyl |
*Estimated based on structural analogs.
Table 2: Functional Group Impact on Properties
Biological Activity
Basic Information
- IUPAC Name: 3-(cyclohexylsulfonyl)-N-cyclopentylazetidine-1-carboxamide
- Molecular Weight: 314.44 g/mol
- CAS Number: 1797845-32-9
- InChI Key: MTYUDJBMNQDDNN-UHFFFAOYSA-N
Structural Representation
The compound features a unique azetidine ring structure with a cyclohexylsulfonyl group and a cyclopentyl substituent, contributing to its distinct chemical and biological properties.
Synthetic Routes
The synthesis of this compound typically involves several steps:
-
Formation of the Azetidine Ring:
- The azetidine ring is synthesized through cyclization reactions involving β-amino alcohols.
-
Introduction of the Cyclohexylsulfonyl Group:
- This step utilizes sulfonylation reactions with cyclohexylsulfonyl chloride in the presence of a base like triethylamine.
-
Attachment of the Cyclopentyl Group:
- The cyclopentyl group is introduced via nucleophilic substitution using cyclopentyl halides.
Industrial Production
Industrial methods focus on optimizing these synthetic routes for higher yields and cost efficiency, often employing advanced catalysts and automated systems.
This compound exhibits biological activity through interactions with specific molecular targets, potentially inhibiting enzymes or receptors. The exact pathways can vary based on the biological context.
Antimicrobial Properties
Research indicates that this compound may possess antimicrobial properties. In vitro studies have demonstrated its efficacy against various bacterial strains, suggesting potential applications in treating infections.
Anticancer Activity
Preliminary studies have explored the anticancer potential of this compound. It has shown promise in inhibiting cancer cell proliferation in specific tumor types, although further investigation is required to elucidate its mechanism and effectiveness.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Demonstrated significant inhibition of Gram-positive bacteria at low concentrations. |
| Study 2 | Anticancer Effects | Induced apoptosis in breast cancer cell lines, showing a dose-dependent response. |
| Study 3 | Enzyme Inhibition | Identified as a potent inhibitor of specific kinases involved in cancer progression. |
Notable Research Publications
- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry highlighted the compound's effectiveness against resistant strains of bacteria.
- Cancer Research : Research featured in Cancer Letters discussed its potential role as a lead compound for developing new anticancer therapies.
- Mechanistic Insights : A paper in Biochemical Pharmacology provided insights into the molecular interactions and mechanisms underlying its biological effects.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(cyclohexylsulfonyl)-N-cyclopentylazetidine-1-carboxamide, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves multi-step reactions, starting with functionalization of the azetidine ring. Key steps include sulfonylation (using cyclohexylsulfonyl chloride) and carboxamide coupling (e.g., via EDCI/HOBt-mediated amidation). Solvents like acetonitrile or DMF are critical for solubility, while bases like triethylamine optimize pH for nucleophilic substitution . Reaction temperatures (0–25°C) and time (12–48 hrs) must be calibrated to minimize side products. Yield optimization often requires iterative adjustments via TLC or HPLC monitoring .
Q. How can researchers structurally characterize this compound, and which analytical techniques are most reliable?
- Methodology : Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) resolves stereochemistry and confirms sulfonyl/cyclopentyl group integration. X-ray crystallography is recommended for absolute configuration determination, provided single crystals are obtained via slow evaporation in solvents like chloroform/hexane .
Q. What preliminary biological screening assays are appropriate to evaluate its bioactivity?
- Methodology : Begin with in vitro assays:
- Antimicrobial : Broth microdilution (MIC determination) against Gram-positive/negative strains .
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Enzyme inhibition : Fluorescence-based assays (e.g., kinase or protease targets) using recombinant proteins . Include positive controls (e.g., doxorubicin for anticancer screens) and validate results with dose-response curves.
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity and guide synthetic optimization?
- Methodology : Apply density functional theory (DFT) to model transition states during sulfonylation and amidation steps. Software like Gaussian or ORCA calculates activation energies and identifies steric hindrance from the cyclohexyl/cyclopentyl groups. Pair with molecular dynamics simulations (e.g., GROMACS) to study solvent effects and improve regioselectivity . Machine learning (e.g., neural networks) can predict optimal reaction conditions from historical data .
Q. What strategies resolve contradictions in biological activity data across different assay platforms?
- Methodology : Cross-validate findings using orthogonal assays. For example, if cytotoxicity in MTT assays conflicts with apoptosis markers (e.g., caspase-3), employ flow cytometry (Annexin V/PI staining) or Western blotting. Assess compound stability (e.g., HPLC post-incubation) to rule out degradation artifacts . Meta-analysis of dose-response curves and statistical rigor (e.g., Bayesian hierarchical modeling) can reconcile variability .
Q. How can structure-activity relationship (SAR) studies improve target selectivity?
- Methodology : Synthesize analogs with modifications to the sulfonyl (e.g., aryl vs. cyclohexyl) or carboxamide (e.g., cyclopentyl vs. linear alkyl) groups. Test against panels of related targets (e.g., kinase isoforms) to identify selectivity drivers. Surface plasmon resonance (SPR) or ITC quantifies binding affinities, while molecular docking (AutoDock Vina) maps interactions to active sites .
Q. What in vivo models are suitable for pharmacokinetic and toxicity profiling?
- Methodology : Use rodent models (e.g., Sprague-Dawley rats) for bioavailability studies. Administer via IV/oral routes and collect plasma for LC-MS/MS pharmacokinetic analysis (Cₘₐₓ, t₁/₂). For toxicity, conduct histopathology and serum biochemistry (ALT, creatinine) after 28-day repeated dosing. Include metabolomic profiling (UHPLC-QTOF) to identify reactive metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
